methyl 6-(2,3-dihydro-1H-indol-1-ylmethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an indole moiety, a dimethoxyphenyl group, and a tetrahydropyrimidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Construction of the Tetrahydropyrimidine Ring: This can be achieved through cyclization reactions involving urea or thiourea derivatives.
Final Coupling and Esterification: The final steps involve coupling the intermediate compounds and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: shares structural similarities with other pyrimidine derivatives and indole-containing compounds.
Uniqueness
Structural Features: The combination of indole, dimethoxyphenyl, and tetrahydropyrimidine moieties makes this compound unique.
Biological Activity: Its potential biological activities may differ from other similar compounds due to its specific structural configuration.
This article provides a comprehensive overview of METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H25N3O5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 6-(2,3-dihydroindol-1-ylmethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25N3O5/c1-29-18-9-8-15(12-19(18)30-2)21-20(22(27)31-3)16(24-23(28)25-21)13-26-11-10-14-6-4-5-7-17(14)26/h4-9,12,21H,10-11,13H2,1-3H3,(H2,24,25,28) |
InChI Key |
QSMWGSUIMIUBAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC4=CC=CC=C43)C(=O)OC)OC |
Origin of Product |
United States |
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